molecular formula C11H16INO B1215111 2-Aminomethyl-4-t-butyl-6-iodophenol CAS No. 58456-91-0

2-Aminomethyl-4-t-butyl-6-iodophenol

Cat. No.: B1215111
CAS No.: 58456-91-0
M. Wt: 305.15 g/mol
InChI Key: SSEAPVMQZPKNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-447 involves the iodination of 2-aminomethyl-4-t-butylphenol. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of MK-447 follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

MK-447 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydroxy derivatives .

Scientific Research Applications

Mechanism of Action

MK-447 exerts its effects primarily by enhancing the biosynthesis of prostaglandins. It increases the formation of prostaglandin H2 and other prostaglandins by accelerating the conversion of arachidonic acid to these compounds. This action is believed to involve the activation of specific enzymes in the prostaglandin biosynthetic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MK-447

MK-447 is unique in its dual role as a free radical scavenger and enhancer of prostaglandin formation. This combination of properties makes it particularly valuable in research related to oxidative stress and inflammation .

Properties

IUPAC Name

2-(aminomethyl)-4-tert-butyl-6-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16INO/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-5,14H,6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEAPVMQZPKNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)I)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207153
Record name 2-Aminomethyl-4-t-butyl-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58456-91-0
Record name 2-Aminomethyl-4-t-butyl-6-iodophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058456910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminomethyl-4-t-butyl-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A freshly-prepared solution of 2-aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride (5 g., 15 millimole) in water (100 ml.) is stirred at room temperature and basicified to pH ca.8 by addition of 15N ammonium hydroxide (excess) providing a fine slurry which is stirred at room temperature for 10 minutes and filtered. The collected solid is washed with water and dried in vacuo at 80° C. over phosphorous pentoxide for 2 hours to provide 2-aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol as a colorless solid (4.2 g.), m.p. 146°-146.5° C. (dec.).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
15N ammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminomethyl-4-t-butyl-6-iodophenol
Reactant of Route 2
2-Aminomethyl-4-t-butyl-6-iodophenol
Reactant of Route 3
2-Aminomethyl-4-t-butyl-6-iodophenol
Reactant of Route 4
2-Aminomethyl-4-t-butyl-6-iodophenol
Reactant of Route 5
2-Aminomethyl-4-t-butyl-6-iodophenol
Reactant of Route 6
2-Aminomethyl-4-t-butyl-6-iodophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.